Trichostatin A (racemate)

Catalog No.
S548560
CAS No.
58880-19-6
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichostatin A (racemate)

CAS Number

58880-19-6

Product Name

Trichostatin A (racemate)

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+

InChI Key

RTKIYFITIVXBLE-WKWSCTOISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

A 300, trichostatin A, tricostatin A, trychostatin A, TSA antibioitc

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

The exact mass of the compound trichostatin A is 302.16304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Linear polyketides [PK01]. However, this does not mean our product can be used or applied in the same or a similar way.

Trichostatin A (TSA) is a potent, cell-permeable, and reversible inhibitor of Class I and II histone deacetylases (HDACs). Originally identified as an antifungal antibiotic from *Streptomyces hygroscopicus*, it functions by chelating the zinc ion in the enzyme's active site, leading to hyperacetylation of histones and subsequent modulation of chromatin structure and gene expression. Its high potency, with inhibitory concentrations in the low nanomolar range, makes it a benchmark compound for studying the roles of histone acetylation in cell cycle progression, differentiation, and apoptosis. This guide focuses on the procurement-relevant attributes of the TSA racemate compared to common substitutes.

Direct substitution of Trichostatin A with other HDAC inhibitors like Sodium Butyrate or even the structurally related Vorinostat (SAHA) can compromise experimental outcomes due to vast differences in potency and cellular effects. TSA operates at nanomolar concentrations, whereas Sodium Butyrate requires millimolar concentrations, introducing risks of off-target effects and altering medium osmolarity. Furthermore, while both TSA and SAHA are pan-HDAC inhibitors, they can elicit distinct cellular responses; in some cancer cell lines, sensitivity to one inhibitor correlates with resistance to the other, indicating non-overlapping targets or mechanisms. Using the racemate also presents a different profile from the pure (-)-enantiomer, making it a distinct choice for initial cost-effective screening versus studies requiring high stereochemical purity.

Potency: Up to 1,000,000-Fold Higher Molar Activity than Sodium Butyrate

Trichostatin A demonstrates potent, low-nanomolar inhibition of HDAC activity, a critical factor for minimizing off-target effects and ensuring cost-efficiency in cell culture. In studies of human breast cancer cell lines, TSA inhibited total HDAC activity with an average IC50 of 2.4 nM. This contrasts sharply with other common HDAC inhibitors like Sodium Butyrate, which typically requires millimolar concentrations for similar effects, and Vorinostat (SAHA), which often acts in the higher nanomolar to low micromolar range.

Evidence DimensionHDAC Inhibition (IC50)
Target Compound Data2.4 nM (average across 8 breast cancer cell lines)
Comparator Or BaselineSodium Butyrate (millimolar range); Vorinostat/SAHA (0.5 µM - 2.5 µM for biological effect)
Quantified DifferenceOrders of magnitude higher potency than Sodium Butyrate; significantly more potent than SAHA.
ConditionsIn vitro assays using extracts from human breast cancer cell lines and rat lens epithelial explants.

High potency reduces the required material, lowers cost-per-assay, and minimizes the risk of confounding off-target effects associated with high compound concentrations in cellular models.

Mechanism of Action: Reversible Inhibition Enables Washout Studies

Trichostatin A is characterized as a reversible inhibitor of HDAC enzymes. This property is crucial for experimental designs that require removal of the inhibitory pressure to study the subsequent cellular response, such as observing the deacetylation dynamics of target proteins after compound washout. This contrasts with irreversible inhibitors where the enzymatic activity is permanently lost. For example, in side-by-side comparisons with the irreversible inhibitor trapoxin (TPX), the activity of HDAC1 treated with TSA could be recovered after washing, while activity after TPX treatment could not.

Evidence DimensionInhibition Reversibility
Target Compound DataReversible
Comparator Or BaselineTrapoxin (TPX): Irreversible
Quantified DifferenceQualitative difference in mechanism (activity recovered after washout for TSA, not for TPX)
ConditionsAssay using immobilized HDAC1 incubated with inhibitors, followed by washing and activity measurement.

The reversible nature of TSA is a key procurement differentiator for researchers designing experiments to study the temporal dynamics of histone acetylation and gene regulation, which is not possible with irreversible inhibitors.

Processability: High Solubility in DMSO for Concentrated Stock Solutions

Trichostatin A demonstrates excellent solubility in dimethyl sulfoxide (DMSO), a standard solvent for cell culture applications. Published data and technical datasheets report solubilities of up to 50 mg/mL (165 mM), allowing for the preparation of highly concentrated, space-efficient stock solutions. This high solubility facilitates easy dilution into aqueous cell culture media at final nanomolar working concentrations while keeping the final DMSO concentration well below cytotoxic levels (typically <0.1%). It is sparingly soluble in aqueous buffers alone, making a DMSO stock solution the standard and most reliable handling procedure.

Evidence DimensionSolubility in DMSO
Target Compound Data≥15 mg/mL to 50 mg/mL (approx. 50 mM to 165 mM)
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solutions.
Quantified DifferenceMeets or exceeds typical requirements for in vitro screening.
ConditionsDissolution in DMSO at room temperature; sonication may be recommended.

High DMSO solubility ensures compatibility with standard laboratory workflows, simplifies serial dilutions, and minimizes the volume of organic solvent added to sensitive biological systems.

Cost-Effective, High-Potency Screening for Epigenetic Modulators

Due to its low-nanomolar IC50 value, the TSA racemate is a suitable positive control or benchmark compound in high-throughput screens for novel HDAC inhibitors. Its potency allows for effective inhibition with minimal compound usage, making it an economical choice for broad-spectrum HDAC inhibition studies.

Mechanistic Studies of Gene Regulation via Reversible HDAC Inhibition

The reversible nature of TSA's binding to HDACs makes it the right choice for 'washout' experiments. Researchers can treat cells to induce histone hyperacetylation and then remove the compound to monitor the rate of deacetylation and the resulting downstream effects on gene transcription, which is not feasible with irreversible inhibitors.

Inducing Cellular Differentiation and Cell Cycle Arrest

TSA is well-documented to induce cell cycle arrest and differentiation in various cell lines. Its potent activity makes it a reliable tool for researchers investigating the role of histone acetylation in controlling cell fate, reprogramming, or inducing apoptosis in cancer cell models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.16304257 Da

Monoisotopic Mass

302.16304257 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X2S926L3Z

GHS Hazard Statements

Aggregated GHS information provided by 312 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (49.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (99.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Trichostatin A is a natural derivative of dienohydroxamic acid isolated from species of the bacterial genus Streptomyces. Trichostatin A (TSA) reversibly and specifically inhibits histone deacetylases, resulting in hyperacetylation of core histones which modulate chromatin structure. The increase in histone acetylation promotes selective gene transcription and the inhibition of tumor growth. This agent is a potent inducer of tumor cell growth arrest, differentiation and apoptosis in a variety of transformed cells in culture and in tumor-bearing animals. (NCI04)

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

58880-19-6

Wikipedia

Trichostatin_A

Use Classification

Polyketides [PK] -> Linear polyketides [PK01]

Dates

Last modified: 08-15-2023
1: Turovets N, D'Amour KA, Agapov V, Turovets I, Kochetkova O, Janus J, Semechkin A, Moorman MA, Agapova L. Human parthenogenetic stem cells produce enriched populations of definitive endoderm cells after trichostatin A pretreatment. Differentiation. 2011 Jun;81(5):292-8. doi: 10.1016/j.diff.2011.01.002. Epub 2011 Feb 8. Review. PubMed PMID: 21306817.
2: Codd R, Braich N, Liu J, Soe CZ, Pakchung AA. Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A. Int J Biochem Cell Biol. 2009 Apr;41(4):736-9. doi: 10.1016/j.biocel.2008.05.026. Epub 2008 Aug 3. Review. PubMed PMID: 18725319.
3: Yoshida M. [Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1788-9. Review. Japanese. PubMed PMID: 18051427.
4: Vanhaecke T, Papeleu P, Elaut G, Rogiers V. Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Curr Med Chem. 2004 Jun;11(12):1629-43. Review. PubMed PMID: 15180568.
5: Kim YB, Yoshida M, Horinouchi S. Selective induction of cyclin-dependent kinase inhibitors and their roles in cell cycle arrest caused by trichostatin A, an inhibitor of histone deacetylase. Ann N Y Acad Sci. 1999;886:200-3. Review. PubMed PMID: 10667219.
6: Yoshida M, Horinouchi S, Beppu T. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function. Bioessays. 1995 May;17(5):423-30. Review. PubMed PMID: 7786288.

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